Product packaging for 4-Chloro-2-fluoro-3-nitropyridine(Cat. No.:)

4-Chloro-2-fluoro-3-nitropyridine

Cat. No.: B15059259
M. Wt: 176.53 g/mol
InChI Key: LBADNIUPMOCBDF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-nitropyridine (CAS 1261806-51-2) is a high-purity chemical intermediate with the molecular formula C5H2ClFN2O2 and a molecular weight of 176.53 . This multifunctional heteroaromatic compound is highly valued in organic and medicinal chemistry research, particularly in the synthesis of bioactive molecules . The presence of three distinct electrophilic centers—chloro, fluoro, and nitro groups—on the pyridine ring makes it a versatile building block for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Its primary research value lies in the construction of nitrogen-containing heterocyclic systems, which are privileged structural motifs found in approximately 14% of FDA-approved N-heterocyclic drugs . Researchers utilize this compound in the design and synthesis of potential enzyme inhibitors, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, which are investigated for therapeutic applications . The nitro group can be readily reduced to an amino group, providing access to aromatic diamines for further functionalization, or it can serve as an electron-withdrawing group to tune the electronic properties of the molecular system . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClFN2O2 B15059259 4-Chloro-2-fluoro-3-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADNIUPMOCBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Nitropyridine and Analogous Halonitropyridines

Direct Halogenation and Nitration Approaches to Pyridine (B92270) Ring Systems

Direct functionalization of the pyridine ring with halogens and nitro groups presents a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). nih.govchemrxiv.org Consequently, harsh reaction conditions are often necessary, which can lead to a lack of selectivity and the formation of isomeric mixtures. chemrxiv.orgnih.gov

Regioselective Nitration of Pyridines and Pyridine N-Oxides

The direct nitration of pyridine is a difficult transformation that typically requires high temperatures and strongly acidic conditions, often resulting in low yields. For instance, the nitration of pyridine with potassium nitrate (B79036) in fuming sulfuric acid at 330°C gives 3-nitropyridine (B142982) in a mere 6% yield. acs.org The use of nitryl fluoride (B91410) (NO2F) offers an alternative, albeit hazardous, route to the same product in 10% yield. acs.org

A more effective strategy involves the nitration of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position. sapub.orgresearchgate.net Nitration of pyridine N-oxide with a mixture of sulfuric and nitric acid selectively yields 4-nitropyridine (B72724) N-oxide. sapub.org This regioselectivity is attributed to a push-pull mechanism involving intermolecular induction. sapub.orgresearchgate.net The resulting 4-nitropyridine N-oxide can then be deoxygenated to afford 4-nitropyridine.

A novel dearomatization-rearomatization strategy has been developed for the meta-nitration of pyridines. acs.org This method involves the formation of an oxazino pyridine intermediate, which is then nitrated using tert-butylnitrate (TBN) as an electrophilic NO2 radical source. Subsequent rearomatization yields the meta-nitrated pyridine. acs.org This approach has been successfully applied to a variety of pyridines, including those with electron-donating and electron-withdrawing substituents. acs.org

Starting MaterialReagentsProductYieldReference
PyridineKNO3, fuming H2SO4, 330°C3-Nitropyridine6% acs.org
PyridineNO2F3-Nitropyridine10% acs.org
Pyridine N-oxideH2SO4, HNO34-Nitropyridine N-oxideHigh sapub.org
2-PhenylpyridineTBN, TEMPO, O22-Phenyl-5-nitropyridine65% (overall) acs.org

Strategic Halogenation of Pyridine Scaffolds

The direct halogenation of pyridines is also challenging due to the ring's electron deficiency. nih.govchemrxiv.org Electrophilic halogenation typically requires high temperatures and the use of Lewis or Brønsted acids, often leading to mixtures of regioisomers with a preference for the 3-position. nih.govchemrxiv.orgnih.gov For example, the chlorination of pyridine with chlorine gas in the presence of aluminum chloride at 100°C gives 3-chloropyridine (B48278) in 33% yield, while bromination with bromine in oleum (B3057394) at 130°C affords 3-bromopyridine (B30812) in 86% yield. davuniversity.org

To overcome these limitations, various strategies have been developed. One approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This method allows for the highly regioselective halogenation of pyridines at the 3-position under mild conditions. chemrxiv.orgnih.gov Another strategy employs designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine, which is subsequently displaced by a halide nucleophile. nih.govacs.org This method is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation. nih.govacs.org

The presence of activating groups, such as amino or alkoxy groups, facilitates electrophilic halogenation. youtube.com For instance, the chlorination of pyridines with electron-donating substituents can occur at lower temperatures. youtube.com

Multi-Step Synthesis from Precursor Pyridine Derivatives

Due to the challenges of direct functionalization, multi-step synthetic routes starting from pre-functionalized pyridines are often employed to synthesize highly substituted compounds like 4-chloro-2-fluoro-3-nitropyridine.

Transformations Involving Aminopyridines

Aminopyridines serve as versatile precursors for the synthesis of halonitropyridines. For example, 4-chloro-2-amino-3-nitropyridine can be synthesized by the nitration of 4-chloro-2-aminopyridine. google.com The amino group can then be transformed into other functionalities. For instance, diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite (B80452) and hydrochloric acid, followed by hydrolysis, yields 4-chloro-3-nitropyridin-2-ol. google.com Furthermore, the amino group can be acylated, as demonstrated by the reaction of 4-chloro-2-amino-3-nitropyridine with trifluoroacetic anhydride (B1165640) to produce 4-chloro-3-nitro-2-(trifluoroacetamido)pyridine. prepchem.com

A one-step synthesis of aminopyridines from cyanopyridines has also been reported, utilizing a Huffman reaction catalyzed by sodium tungstate (B81510) in an aqueous sodium hypochlorite (B82951) solution. google.com

PrecursorReagentsProductReference
4-Chloro-2-aminopyridineNitrating mixture (HNO3/H2SO4)4-Chloro-2-amino-3-nitropyridine google.com
4-Chloro-2-amino-3-nitropyridine1. NaNO2, HCl; 2. Heat4-Chloro-3-nitropyridin-2-ol google.com
4-Chloro-2-amino-3-nitropyridineTrifluoroacetic anhydride4-Chloro-3-nitro-2-(trifluoroacetamido)pyridine prepchem.com
4-CyanopyridineNaOCl, Na2WO44-Aminopyridine google.com

Functional Group Interconversions on Pyridine Ring Systems

Functional group interconversions are crucial for introducing the desired substituents onto the pyridine ring. For the synthesis of this compound, a key step is the conversion of other functional groups into chloro and fluoro substituents.

A common strategy for introducing a chloro group is the treatment of a hydroxypyridine with a chlorinating agent like phosphorus oxychloride (POCl3). For instance, 4-chloro-3-nitropyridin-2-ol can be converted to 2,4-dichloro-3-nitropyridine (B57353) using POCl3 in the presence of a base such as triethylamine (B128534) or pyridine. google.com

The introduction of a fluorine atom often involves a halogen exchange (Halex) reaction. For example, 2,4-dichloro-3-nitropyridine can be fluorinated using potassium fluoride (KF) to yield 4-fluoro-3-nitropyridine. This reaction proceeds via a two-step mechanism where the more reactive chlorine at the 4-position is replaced first. The synthesis of 2-chloro-3-fluoro-4-nitropyridine (B178459) can be achieved through the nitration of 2-chloro-3-fluoropyridine.

Advanced Synthetic Approaches to Polysubstituted Pyridines

Modern synthetic chemistry has seen the development of advanced methods for constructing highly substituted pyridine rings. These methods often involve multicomponent reactions or novel cyclization strategies, providing efficient access to complex pyridine derivatives. nih.govrsc.org

One such approach is a three-component synthesis based on the Diels-Alder reaction of 2-azadienes, which are generated in situ from a catalytic intermolecular aza-Wittig reaction. nih.gov This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. nih.gov

Another metal-free [3+3] annulation strategy involves the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides to afford polysubstituted pyridines in moderate to good yields under mild conditions. mdpi.com This method demonstrates broad substrate scope and good functional group tolerance. mdpi.com

Furthermore, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. nih.gov This method proceeds through dihydropyridine (B1217469) intermediates and offers a general route to a variety of pyridine products. nih.gov

While these advanced methods provide powerful tools for the synthesis of polysubstituted pyridines in general, their specific application to the synthesis of this compound would require careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Transition-Metal Catalysis in Pyridine Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of pyridine and its derivatives. thieme-connect.comresearchgate.net These methods offer alternatives to classical approaches, often providing higher selectivity and milder reaction conditions. thieme-connect.com Catalytic systems involving metals such as palladium, rhodium, and iridium have been successfully employed for C-H activation, allowing for the introduction of various functional groups at specific positions of the pyridine ring. beilstein-journals.orgthieme-connect.comnih.gov

The development of transition-metal-catalyzed cross-coupling reactions has been particularly impactful, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, palladium-catalyzed reactions are widely used due to their high activity, selectivity, and tolerance for a broad range of functional groups. mdpi.com While ligand-supported palladium catalysts have been extensively studied, there is growing interest in ligand-free systems to improve cost-effectiveness and sustainability. rsc.org

The regioselectivity of these transformations is a critical aspect, with many methods favoring functionalization at the C2 and C4 positions due to the electronic nature of the pyridine core. researchgate.netthieme-connect.com However, recent advancements have enabled selective functionalization at the C3 and C4 positions, expanding the synthetic utility of these methods. thieme-connect.comnih.gov For example, a silyl-iridium complex has been shown to promote the meta-selective addition of pyridyl C-H bonds to aldehydes. beilstein-journals.org

Catalyst/MetalReaction TypeSelectivityReference
PalladiumCross-couplingHigh activity and selectivity mdpi.com
RhodiumC-H alkylation/arylationHigh functional group compatibility nih.gov
Silyl-Iridium Complexmeta-C-H addition to aldehydesmeta-selective beilstein-journals.org
Palladium(II) AcetateC-H arylation of nitropyridinesC4-selective nih.gov

C-H Functionalization Strategies for Pyridine Core Modification

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical and sustainable approach to modifying the pyridine core compared to traditional methods that require pre-functionalized starting materials. researchgate.netrsc.orgrsc.org This strategy avoids the generation of stoichiometric waste and reduces the number of synthetic steps. researchgate.net

Despite its advantages, the selective functionalization of specific C-H bonds in the pyridine ring remains a challenge due to the different reactivities of the C2, C3, and C4 positions. researchgate.net The electron-deficient nature of the ring generally directs nucleophilic attacks to the C2 and C4 positions. researchgate.net Consequently, much research has focused on developing methods to control the regioselectivity of C-H functionalization. researchgate.netnih.gov

Strategies to achieve this control include the use of directing groups, which can steer the functionalization to a specific position, and the development of catalysts that exhibit inherent regioselectivity. nih.govresearchgate.net For instance, while ortho- and para-C-H functionalization of pyridines are well-established, meta-selective functionalization is significantly more challenging and has been an area of intense research. nih.gov Recent breakthroughs in this area have utilized temporary dearomatization strategies and advanced ligand design to achieve the desired meta-substitution. nih.govresearchgate.net

The direct introduction of functional groups like alkyl, aryl, and boryl moieties through C-H activation has been extensively studied. beilstein-journals.orgnih.gov These transformations provide access to a wide array of substituted pyridines that are valuable in drug discovery and materials science. rsc.org

Application of Pyridine N-Oxides in Direct Fluorination and other Transformations

Pyridine N-oxides are versatile intermediates in the synthesis of functionalized pyridines. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, enabling a range of transformations that are difficult to achieve with the parent pyridine. nih.govyoutube.com

A significant application of pyridine N-oxides is in direct fluorination reactions. Nucleophilic fluorination of the electron-rich pyridine ring is generally challenging, especially at the meta position. nih.gov However, the use of pyridine N-oxides can facilitate this transformation. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.gov This approach offers a novel pathway to meta-fluorinated pyridines. nih.gov The N-oxide can be subsequently removed by reduction, for instance, through catalytic hydrogenation. nih.gov

Pyridine N-oxides also serve as precursors for the synthesis of 2-substituted pyridines. Activation of the N-oxide followed by reaction with a nucleophile can lead to regioselective substitution at the C2 position. acs.orgacs.org For example, treatment of a pyridine N-oxide with a tertiary amine can furnish a trialkylammonium salt, which can then be displaced by a fluoride nucleophile to yield a 2-fluoropyridine. acs.orgacs.org This method has been shown to be highly regioselective for 3-substituted pyridine N-oxides, with fluorination occurring exclusively at the C2 position. acs.org

Furthermore, the addition of Grignard reagents to pyridine N-oxides provides an efficient, mild, and transition-metal-free method for the synthesis of 2-substituted pyridines with complete regioselectivity. rsc.orgrsc.org

Starting MaterialReagentProductKey FeatureReference
3-Bromo-4-nitropyridine N-oxideTBAF3-Fluoro-4-nitropyridine N-oxideDirect meta-fluorination nih.gov
Pyridine N-oxideTertiary amine, then fluoride source2-FluoropyridineRegioselective C2-fluorination acs.orgacs.org
Pyridine N-oxideGrignard reagent, then TFAA2-Substituted pyridineCompletely regioselective, transition-metal-free rsc.orgrsc.org

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

The synthesis of polysubstituted pyridines like this compound requires precise control over both chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves controlling the position of the incoming substituent on the pyridine ring.

In the context of halonitropyridines, the presence of multiple reactive sites necessitates careful selection of reaction conditions to achieve the desired outcome. For instance, in the synthesis of derivatives of this compound, the relative reactivity of the chloro, fluoro, and nitro groups, as well as the different positions on the pyridine ring, must be considered.

Transition-metal catalysis often plays a crucial role in achieving high chemo- and regioselectivity. beilstein-journals.orgresearchgate.net The choice of catalyst and ligands can fine-tune the reactivity and direct the substitution to a specific position. For example, palladium-catalyzed C-H arylation of nitropyridines has been shown to proceed with high regioselectivity, favoring the C4 position in 3-nitropyridines. nih.gov This selectivity is attributed to the electronic effects of the nitro group, which increases the acidity of the C4-H bond. nih.gov

The use of pyridine N-oxides also offers a powerful strategy for controlling regioselectivity. rsc.orgnih.gov Activation of the N-oxide can direct nucleophilic attack to either the C2 or C4 position, depending on the activating agent and the reaction conditions. nih.gov For example, the addition of malonate anions to pyridine N-oxides activated with trifluoromethanesulfonic anhydride can selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov

Mechanistic Investigations of 4 Chloro 2 Fluoro 3 Nitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloro-2-fluoro-3-nitropyridine. This multi-step addition-elimination process involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring.

Influence of Halogen and Nitro Substituents on SNAr Reactivity

The presence of electron-withdrawing groups, such as halogens and nitro groups, is crucial for activating the pyridine ring towards SNAr reactions. masterorganicchemistry.com These substituents decrease the electron density of the aromatic system, making it more electrophilic and prone to attack by nucleophiles. The nitro group, being a strong electron-withdrawing group, significantly stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction rate. wikipedia.orgmasterorganicchemistry.com

The positions of these substituents on the pyridine ring are critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most effective stabilization of the intermediate, leading to faster reaction rates compared to when they are in the meta position. masterorganicchemistry.com In this compound, the fluorine is at the ortho position and the chlorine is at the para position relative to the nitro group, enhancing the reactivity at these sites.

Leaving Group Effects and Stereoelectronic Considerations in SNAr

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com This is reflected in the unusual order of leaving group ability, where fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide (F > Cl > Br > I). masterorganicchemistry.comnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov

Stereoelectronic effects also play a role. For the reaction to proceed, the nucleophile attacks the π-system of the aromatic ring. nih.gov The substituents on the ring can influence the orientation of the incoming nucleophile and the stability of the resulting intermediate. For instance, bulky groups near the reaction center can sterically hinder the approach of the nucleophile.

Regioselective SNAr in Polysubstituted Pyridines

The regioselectivity of SNAr reactions in polysubstituted pyridines like this compound is determined by a combination of electronic and steric factors. The most electron-deficient carbon atom is the preferred site of nucleophilic attack. In this molecule, both the C-2 and C-4 positions are activated by the ortho and para nitro group, respectively.

Computational studies, such as Quantum Mechanics (QM) analysis, can predict the regioselectivity by evaluating the energies of the transition states for substitution at different positions. wuxiapptec.com The LUMO (Lowest Unoccupied Molecular Orbital) distribution can also indicate the most electrophilic sites. wuxiapptec.com Generally, the position that leads to the most stable Meisenheimer intermediate will be the favored site of substitution. In many cases involving 2,4-dihalopyridines, substitution occurs preferentially at the 4-position. wuxiapptec.commdpi.com However, the specific reaction conditions and the nature of the nucleophile can influence the outcome. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity in this compound Systems

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. researchgate.net The nitrogen atom in the ring acts as a Lewis base, coordinating with electrophiles and further deactivating the ring towards substitution.

Challenges and Conditions for Electrophilic Attack on Electron-Deficient Pyridines

Overcoming these challenges often requires harsh reaction conditions, such as the use of strong acids or catalysts, to force the reaction to proceed. nih.gov However, these conditions can also lead to side reactions or decomposition of the starting material.

Regioselectivity of Electrophilic Processes (e.g., Nitration, Halogenation)

When electrophilic substitution does occur on a substituted pyridine, the regioselectivity is governed by the directing effects of the existing substituents. Electron-withdrawing groups are meta-directors in electrophilic aromatic substitution. youtube.com Therefore, in this compound, any further electrophilic attack would be expected to occur at the position meta to the existing substituents.

However, due to the severe deactivation of the ring, achieving selective electrophilic substitution on this molecule is a significant synthetic challenge. The positions ortho and para to the nitro group are particularly deactivated towards electrophiles. youtube.com

Data Tables

Table 1: Reactivity of Substituted Pyridines in SNAr

Substituent at C-2/C-4Relative ReactivityReference
NitroHigh wikipedia.orgmasterorganicchemistry.com
CyanoHigh nih.gov
FluoroModerate nih.gov
ChloroModerate nih.gov

Table 2: Leaving Group Ability in SNAr

Leaving GroupRelative RateReference
FFastest masterorganicchemistry.comnih.gov
ClSlower masterorganicchemistry.comnih.gov
BrSlower masterorganicchemistry.comnih.gov
ISlowest masterorganicchemistry.comnih.gov

Radical and Ionic Functionalization of Pyridine Ring

The functionalization of the this compound ring is dominated by ionic reactions, specifically nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, along with the powerful electron-withdrawing effect of the nitro group at C-3 and the halogens at C-2 and C-4, renders the ring electron-deficient and thus highly activated for attack by nucleophiles.

In analogous systems like 2,4-dichloro-3-nitropyridine (B57353), studies have shown that the chlorine atom at the 4-position is more labile and can be selectively substituted by nucleophiles such as amines. nih.gov This enhanced reactivity at the C-4 position is attributed to the ability of the para-positioned pyridine nitrogen to effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. This principle suggests that for this compound, the C-4 chloro group would be the primary site for nucleophilic attack over the C-2 fluoro group, despite fluorine typically being a better leaving group in SNAr reactions when comparing C-F and C-Cl bonds at the same position. The overriding factor is the position relative to the activating nitro and ring nitrogen groups.

The general reactivity of 4-halopyridines in nucleophilic substitution can be significantly enhanced by protonation of the ring nitrogen. nih.gov This "switching on" of reactivity increases the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack. nih.gov For this compound, reactions carried out under acidic conditions would likely proceed with greater facility.

While radical functionalization is a growing field in organic synthesis, the primary and most documented pathway for modifying the this compound ring involves ionic intermediates through nucleophilic substitution. nih.govnih.gov Radical reactions involving this core often utilize it as a precursor for generating other species rather than direct functionalization of the pyridine C-H positions. whiterose.ac.uk

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the pyridine ring, participating in crucial transformations such as reduction to an amine or, under certain conditions, migration to a different position on the ring.

The reduction of the nitro group to an amino group is one of the most valuable transformations of nitropyridines, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. This opens up a wide range of subsequent synthetic possibilities. nih.gov A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups, such as the chloro and fluoro substituents in the target molecule. commonorganicchemistry.comscispace.com

Commonly used reagents for nitro group reduction include:

Metal/Acid Systems: Iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) are classic, mild methods often used to reduce nitro groups chemoselectively in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is highly effective. However, it can sometimes lead to dehalogenation (removal of chlorine or fluorine). Raney nickel is an alternative catalyst that is often less prone to causing dehalogenation. commonorganicchemistry.com

Hydrosulfites and Sulfides: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) provide mild conditions for reduction and are particularly useful when acidic or strong hydrogenation conditions are incompatible with the substrate. nih.govwikipedia.org

The synthetic utility of this reduction is significant. For instance, in the closely related 2,4-dichloro-3-nitropyridine, the nitro group is reduced to an amine using sodium dithionite. nih.gov The resulting 2,3,4-triaminopyridine derivative serves as a key intermediate for the synthesis of fused heterocyclic systems like imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which have been investigated as potential anti-inflammatory agents. nih.gov Similarly, reducing the nitro group of 2-chloro-3-nitropyridine (B167233) is a key step in creating versatile intermediates for pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com The resulting 4-chloro-2-fluoro-3-aminopyridine would be a valuable synthon for building more complex, biologically active molecules.

Table 1: Common Reagents for Nitro Group Reduction

Reagent Typical Conditions Advantages Potential Drawbacks
H₂/Pd/C H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) High efficiency, clean reaction May cause dehalogenation of aryl halides
H₂/Raney Ni H₂ gas, Raney Ni catalyst, solvent (e.g., MeOH) Less likely to cause dehalogenation than Pd/C Catalyst preparation can be hazardous
Fe/HCl or Fe/AcOH Iron powder in acidic medium Economical, mild, good for industrial scale Produces iron sludge waste
SnCl₂ SnCl₂·2H₂O in solvent (e.g., EtOH, HCl) Mild, good chemoselectivity Stoichiometric tin waste
Na₂S₂O₄ Aqueous or alcoholic solution Mild, avoids acidic conditions Can sometimes over-reduce or have side reactions

Under specific reaction conditions, particularly during nucleophilic substitution with amines, the nitro group on a halonitropyridine ring can migrate. While not documented specifically for this compound, mechanistic studies on the closely related 3-bromo-4-nitropyridine (B1272033) provide a plausible model for this phenomenon. clockss.org

In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed in addition to the expected substitution product. clockss.org Systematic studies revealed that this nitro-group migration is favored in polar aprotic solvents. clockss.org

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: The amine nucleophile attacks the C-4 position, leading to the formation of a standard Meisenheimer-type anionic intermediate.

Second Nucleophile Addition: A second molecule of the amine attacks the C-5 position, forming a dianionic intermediate.

Intermediate Formation and Rearrangement: This intermediate can then lead to the formation of a three-membered ring intermediate by displacing the bromide ion.

Ring Opening and Tautomerization: The subsequent opening of this strained ring and tautomerization leads to the final product where the nitro group has migrated. clockss.org

This type of migration highlights the complex reactivity of halonitropyridine systems and suggests that in reactions involving this compound with strong nucleophiles, the possibility of rearranged products should be considered. Other types of nitro group migrations, such as Rhodium-catalyzed processes or clockss.orgnih.gov sigmatropic shifts, have been observed in different heterocyclic systems but are mechanistically distinct from the base-catalyzed process described above. researchgate.net

Rearrangement Reactions (e.g., Smiles Rearrangement)

The electron-deficient nature of the this compound ring makes it a potential substrate for intramolecular nucleophilic aromatic substitution reactions, most notably the Smiles rearrangement. wikipedia.org The Smiles rearrangement involves an intramolecular SNAr reaction where a connecting chain with a terminal nucleophile (like an alcohol, amine, or thiol) attacks an activated aromatic ring, displacing a leaving group. wikipedia.org

A key variant is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile, leading to the formation of a new carbon-carbon bond. nih.govcapes.gov.br For these rearrangements to occur, the aromatic ring being attacked must be activated by electron-withdrawing groups, preferably positioned ortho and/or para to the site of attack. wikipedia.orgrsc.org

In this compound, the ring is exceptionally activated for such a rearrangement at the C-4 position due to several factors:

The Pyridine Nitrogen: Acts as a powerful electron-withdrawing group, activating the para (C-4) position. lookchem.com

The Nitro Group: Positioned ortho to C-4, this is one of the strongest activating groups for SNAr reactions. rsc.org

Studies on the rearrangement of 3-halo-4-aminopyridines have demonstrated that the pyridine nitrogen is essential for activating the ipso-carbon (C-4) for intramolecular nucleophilic attack, in a reaction analogous to the Smiles rearrangement. lookchem.comnih.gov This provides a strong precedent for the potential of this compound to undergo similar transformations if attached to a suitable side chain bearing a nucleophilic center. The reaction would proceed via a spirocyclic Meisenheimer intermediate before collapsing to the rearranged product. youtube.com

Advanced Applications in Organic Synthesis

4-Chloro-2-fluoro-3-nitropyridine as a Precursor for Complex Heterocyclic Systems

The inherent reactivity of this compound provides a robust platform for the synthesis of a wide array of fused heterocyclic systems. The electron-withdrawing nature of the nitro group, combined with the presence of two different halogen leaving groups, allows for sequential and regioselective reactions to build additional rings onto the pyridine (B92270) core.

One significant application is in the synthesis of triazolopyridines . These fused bicyclic systems are of great interest in medicinal chemistry. The general synthetic strategy involves the initial reaction of a substituted pyridine with hydrazine (B178648) to form a hydrazinopyridine intermediate. This intermediate can then undergo cyclization with various reagents, such as carboxylic acids or their derivatives, to form the triazole ring. For instance, reacting this compound with hydrazine would likely lead to the displacement of the highly activated fluorine at the C-2 position to yield 2-hydrazinyl-4-chloro-3-nitropyridine. This intermediate is primed for subsequent cyclization reactions to generate researchgate.netnih.govtriazolo[4,3-a]pyridines, a scaffold known to be present in various biologically active molecules. organic-chemistry.orggoogle.comnih.gov

Similarly, this precursor can be utilized for the construction of imidazopyridines and furopyridines . The synthesis of imidazo[1,2-a]pyridines often begins with the condensation of an aminopyridine with an α-haloketone. nih.gov By first converting the C-2 fluoro or C-4 chloro position of the title compound into an amino group, a subsequent condensation and cyclization can be performed to yield highly substituted imidazopyridine cores. Furthermore, the synthesis of furopyridines can be achieved from pyridine-N-oxides, which can be prepared by oxidizing the parent nitropyridine. nih.govnih.gov These synthetic routes highlight the compound's role as a linchpin in accessing diverse and complex heterocyclic frameworks that are central to many areas of chemical and pharmaceutical research.

Synthetic Transformations for Derivative Library Generation

The generation of derivative libraries for structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery. This compound is an ideal starting material for this purpose due to the differential reactivity of its substituents, which allows for controlled, stepwise functionalization.

The primary mechanism for modification is nucleophilic aromatic substitution (SNAr) . youtube.comlibretexts.org The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group, making it susceptible to attack by nucleophiles. The positions ortho (C-2 and C-4) to the nitro group are particularly activated.

Key aspects of its reactivity for library generation include:

Leaving Group Hierarchy: In SNAr reactions on activated aryl halides, fluoride (B91410) is typically a better leaving group than chloride. This differential reactivity can be exploited for selective substitution. A nucleophile can be directed to the C-2 position to displace the fluorine atom, leaving the chlorine at C-4 intact for a subsequent, different substitution reaction. nih.govyoutube.com

Nucleophile Diversity: A vast array of nucleophiles can be employed to generate diverse derivatives. Oxygen-based nucleophiles (alcohols, phenols), nitrogen-based nucleophiles (amines, hydrazines), and sulfur-based nucleophiles (thiols) can be readily introduced at the C-2 or C-4 positions. nih.gov

Nitro Group as a Leaving Group: The nitro group itself can function as a leaving group in SNAr reactions, particularly when activated by other substituents. nih.gov This adds another layer of synthetic possibility, allowing for the introduction of functionalities at the C-3 position after the halogens have been reacted or modified.

This controlled, stepwise approach allows chemists to systematically vary the substituents around the pyridine core, generating a large number of analogs from a single, readily available precursor.

Design and Synthesis of Labeled Pyridine Analogs for Research Applications

Isotopically labeled compounds are indispensable tools for studying biological processes, reaction mechanisms, and the fate of molecules in vivo. This compound and its derivatives serve as important precursors for introducing isotopic labels such as 18F and deuterium (B1214612) (2H).

Radiochemical Synthesis and [¹⁸F]-Labeling Methodologies

The short-lived positron-emitting isotope fluorine-18 (B77423) (18F, t½ ≈ 110 min) is the most widely used radionuclide in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The synthesis of 18F-labeled PET radiotracers often relies on the nucleophilic substitution of a suitable leaving group with [18F]fluoride.

Nitropyridine derivatives are excellent precursors for [18F]-labeling. The strong electron-withdrawing effect of the nitro group highly activates the ring towards nucleophilic attack by [18F]fluoride. For example, the PET radiotracer [18F]nifene, used for imaging α4β2 nicotinic acetylcholine (B1216132) receptors, is synthesized by reacting a 2-nitro-3-alkoxypyridine precursor with [18F]KF/Kryptofix 2.2.2 complex, where the nitro group is displaced by the [18F]fluoride. nih.gov This demonstrates a well-established principle that can be applied to derivatives of this compound. The nitro group at C-3 could be displaced to introduce an 18F label, or the existing C-2 fluorine could be replaced with a different leaving group (e.g., a nitro or trimethylammonium group) to facilitate radiofluorination at that position.

Deuteration and Isotopic Labeling Strategies for Mechanistic Elucidation

Deuterium (2H), a stable isotope of hydrogen, is commonly used as a tracer to elucidate reaction mechanisms and to study the metabolic fate of drugs. The replacement of a C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slowed if that bond is broken in the rate-determining step. This provides valuable insight into reaction mechanisms.

Furthermore, incorporating deuterium into drug molecules can intentionally slow down their metabolism by cytochrome P450 enzymes, a strategy known as "metabolic switching" or "deuterium-fortification." This can improve the pharmacokinetic profile of a drug. A relevant example is the synthesis of [18F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, a PET ligand for the mGluR4 receptor, which incorporates deuterium in the fluoromethylthio group to enhance metabolic stability. nih.gov This strategy of selective deuteration can be applied to derivatives made from this compound to probe reaction pathways or to create novel therapeutic candidates with improved metabolic properties.

Development of Novel Pyridine-Based Scaffolds for Chemical Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in a vast number of approved drugs and biologically active compounds. nih.gov The ability to generate novel, highly functionalized pyridine-based scaffolds is therefore of paramount importance for the discovery of new chemical entities.

This compound is an exemplary starting point for scaffold development. Its multifunctionality allows for the creation of rigid, three-dimensional structures through a series of controlled synthetic transformations. For example, the sequential SNAr reactions discussed in section 4.2 can be used to introduce linkers that can then be used to build entirely new ring systems or to attach the pyridine core to other molecular fragments.

A compelling example of the utility of related building blocks is in the development of potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a target in cancer therapy. The discovery of the clinical candidate AA-115 (APG-115) involved the synthesis of a complex spirooxindole scaffold containing a 3-chloro-2-fluorophenyl moiety. nih.gov This highlights how highly substituted halogenated aromatic precursors are critical in constructing the sophisticated molecular architectures required for high-affinity binding to biological targets. The synthetic versatility of this compound makes it an ideal platform for designing and synthesizing such novel scaffolds for a wide range of applications, from new pharmaceuticals to advanced materials and agrochemicals.

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become indispensable tools for predicting and understanding the behavior of molecules like 4-Chloro-2-fluoro-3-nitropyridine. By solving the Schrödinger equation, these methods can model various molecular properties from the ground up.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. It is particularly useful for predicting the geometry and electronic properties of compounds like this compound. The presence of a fluorine atom and a nitro group on the pyridine (B92270) ring significantly influences its electronic properties.

DFT calculations, often employing the B3LYP functional with a basis set like 6-31G*, are used to optimize the molecular geometry and calculate electronic descriptors. researchgate.net These studies help in understanding how the electron-withdrawing nature of the chlorine, fluorine, and nitro substituents enhances the electrophilicity of the pyridine ring. This increased electrophilicity is a key factor in the compound's reactivity, particularly in nucleophilic substitution reactions.

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles without the use of experimental data, provide detailed insights into reaction mechanisms. For pyridine derivatives, these methods can elucidate the pathways of chemical reactions. For instance, in nucleophilic aromatic substitution reactions involving this compound, ab initio calculations can model the transition states and intermediates, helping to understand the regioselectivity and reaction kinetics. The nitro group at the 3-position activates the pyridine ring, and these computational methods can explain why nucleophilic attack might be favored at a specific position.

Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge.

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in comparing the reactivity of different pyridine derivatives. researchgate.netresearchgate.net

Table 1: Key Global Reactivity Descriptors

Descriptor Formula Description
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2 Indicates resistance to change in electron distribution.
Chemical Softness (S) S = 1/η Represents the polarizability of the molecule.

| Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | Quantifies the electrophilic character of a molecule. |

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are vital for the experimental verification of molecular structures predicted by computational methods and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) in Pyridine Chemistry

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, different types of NMR are used:

¹H NMR: Provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The chemical shifts and coupling constants of the protons on the pyridine ring are characteristic of their positions relative to the substituents. chemicalbook.comchemicalbook.com

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached substituents, providing valuable structural information. marquette.edunih.gov

¹⁹F NMR: Is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom provides direct information about its local electronic environment. marquette.edunih.gov In this compound, the ¹⁹F NMR spectrum would show a signal characteristic of a fluorine atom attached to an electron-deficient aromatic ring. marquette.edu

Future Research Directions and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes for Halogenated Nitropyridines

The synthesis of highly substituted pyridines, including halogenated nitropyridines, has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving a shift towards more environmentally benign processes.

Future research is focused on several key areas:

Alternative Solvents and Reagents: Traditional synthesis often employs volatile and toxic organic solvents. Research is increasingly exploring the use of safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For the nitration of pyridines, which typically requires harsh conditions like fuming nitric and sulfuric acids, greener methods are being developed. researchgate.netyoutube.com One such approach involves the reaction of pyridines with N2O5, followed by treatment with an aqueous solution of NaHSO3, which can provide good yields of 3-nitropyridines under less aggressive conditions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and dramatically shortening reaction times compared to conventional heating. chemistryjournals.net The application of microwave technology to the synthesis of halogenated nitropyridines could lead to more efficient and scalable production routes.

Catalytic Innovations: The development of novel catalysts can reduce the need for stoichiometric reagents, which are often the source of waste. For instance, the BHC Company (now part of BASF) developed a greener synthesis for ibuprofen (B1674241) that utilizes a catalytic process, significantly improving atom economy and avoiding toxic reagents. chemistryjournals.net Similar principles are being applied to heterocycle synthesis, where catalytic cycles replace multi-step processes that require protection and deprotection steps.

Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable ones derived from biomass. nih.gov While the direct synthesis of complex pyridines from biomass is still a nascent field, the development of bio-privileged building blocks offers a promising future direction. nih.gov

Exploration of Novel Catalytic Systems for Regioselective Pyridine (B92270) Functionalization

The precise control of substituent placement (regioselectivity) on the pyridine ring is crucial for tuning the properties of the final molecule. The inherent electron-deficient nature of the pyridine ring makes direct functionalization challenging. beilstein-journals.org Novel catalytic systems are a major focus of research to overcome these hurdles.

Transition-Metal Catalysis: This remains a cornerstone of modern synthetic chemistry. Catalysts based on palladium, copper, nickel, rhodium, and iridium have been instrumental in developing C-H functionalization reactions. nih.gov These reactions allow for the direct attachment of new functional groups to the pyridine skeleton without pre-functionalization, offering a more atom-economical route. For electron-deficient pyridines, palladium-catalyzed arylations have been shown to proceed with high regioselectivity, often enhanced by the addition of co-catalysts like silver salts. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for applications in medicine and electronics where metal contamination can be a concern. N-Heterocyclic Carbenes (NHCs) have been used to catalyze the enantioselective functionalization of pyridinium (B92312) salts at the C4 position. nih.gov This strategy allows for the creation of chiral β-pyridyl esters with excellent control over stereochemistry. nih.gov

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via single-electron transfer (SET) processes. unimi.it Photoredox catalysis has enabled novel pathways for pyridine functionalization that are distinct from traditional methods. For example, a recently developed strategy utilizes pyridinyl radicals, generated through the SET reduction of pyridinium ions, to achieve radical coupling with high regioselectivity. acs.org This approach opens up new avenues for introducing a wide range of functional groups under mild conditions.

Catalytic SystemDescriptionAdvantages
Transition-Metal Catalysis Utilizes metals like Pd, Cu, Ni, and Rh to activate C-H bonds for functionalization. nih.govHigh efficiency, broad scope, well-established methodologies.
Organocatalysis Employs small, metal-free organic molecules (e.g., N-Heterocyclic Carbenes) to catalyze reactions. nih.govMetal-free products, enables asymmetric synthesis, mild conditions.
Photoredox Catalysis Uses light-absorbing catalysts to initiate reactions through single-electron transfer. unimi.itacs.orgAccess to novel reaction pathways, extremely mild conditions, high selectivity.

Advanced Computational Tools for Predicting Reactivity and Designing Novel Pyridine Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, accelerating discovery by predicting molecular properties and reaction outcomes before a single experiment is performed.

Predicting Reactivity and Selectivity: For a polysubstituted molecule like 4-Chloro-2-fluoro-3-nitropyridine, predicting which site will react is complex. Computational models based on Density Functional Theory (DFT) can calculate the electron density and orbital energies of the molecule to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov The aryne distortion model, for example, uses computations to predict how substituents will influence the geometry of transient pyridyne intermediates, thereby controlling the regioselectivity of subsequent reactions. nih.gov

Machine Learning (ML) in Chemistry: More recently, machine learning algorithms are being trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. rsc.org These models can identify subtle patterns in how reactants, solvents, and catalysts influence yield and selectivity. cmu.edu Such tools can screen thousands of potential reaction conditions in silico, guiding chemists toward the most promising experimental setups. rsc.org

Designing Novel Derivatives: Beyond predicting reactivity, computational tools are used to design new molecules with desired properties. By modeling how a molecule like this compound might interact with a biological target or function within an electronic device, researchers can rationally design modifications to optimize its performance. This in silico design process significantly reduces the trial-and-error inherent in traditional chemical discovery. mdpi.com

Integration with High-Throughput Synthesis and Screening in Chemical Research

To accelerate the discovery of new drugs and materials, researchers are increasingly turning to automated, high-throughput workflows.

High-Throughput Synthesis (HTS): HTS involves the use of robotic platforms to perform a large number of chemical reactions in parallel. This allows for the rapid creation of a "library" of related compounds. A versatile building block like this compound is an ideal starting point for such a library. By reacting it with a diverse set of other building blocks, hundreds or thousands of unique derivatives can be generated quickly. rsc.org

High-Throughput Screening: Once a library of compounds is synthesized, it can be rapidly screened for desired properties. In drug discovery, for example, this involves testing the entire library against a biological target, such as an enzyme or a receptor, to identify "hits" that show activity. nih.gov An orthogonal screening approach, using complementary methods like differential scanning fluorimetry and surface plasmon resonance, provides a robust platform for identifying promising candidates from a large pool of derivatives. nih.gov

The integration of these automated techniques creates a powerful cycle of design, synthesis, and testing. Computational tools can help design the initial library, HTS platforms can synthesize it, and screening results provide data that can be fed back into the computational models to design the next, improved generation of molecules. This iterative process is at the forefront of modern chemical research and is essential for tackling complex challenges in medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.